molecular formula C10H15BrN2O2S2 B1400100 3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine CAS No. 1361116-80-4

3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine

Cat. No.: B1400100
CAS No.: 1361116-80-4
M. Wt: 339.3 g/mol
InChI Key: CLVBTAJFMMOXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds. The compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The bromo and methyl groups attached to the thiazole ring could potentially make this compound reactive .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Spectral Analysis

    A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, closely related to the target compound, were synthesized and structurally elucidated using modern spectroscopic techniques (Khalid et al., 2016).

  • Biological Activity

    These synthesized compounds were evaluated for their biological activities, particularly against butyrylcholinesterase (BChE) enzyme and through molecular docking studies to understand ligand-BChE binding affinity (Khalid et al., 2016).

Antimicrobial and Antifungal Applications

  • Antimicrobial Studies: N-substituted derivatives of a similar compound, 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, were synthesized and exhibited moderate to talented antimicrobial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Synthesis and Structural Analysis

  • Preparation of Related Compounds: Various compounds with structural similarities, such as N-methanesulfonyl-or N-toluenesulfonyl-1-halo-1,2,3,4,4a,9a-hexahydrocarbazoles, were synthesized and analyzed, providing insight into the chemical behavior and potential applications of similar compounds (Gataullin et al., 2006).

Anticancer and Anti-arrhythmic Potential

  • Anticancer Activity

    Polyfunctional substituted 1,3-thiazoles, related to the target compound, displayed significant anticancer activity in vitro across various cancer cell lines, suggesting potential applications in cancer treatment (Turov, 2020).

  • Anti-arrhythmic Activity

    Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives showed significant anti-arrhythmic activity, indicating possible therapeutic applications (Abdel‐Aziz et al., 2009).

Alzheimer's Disease Research

  • Potential Alzheimer’s Disease Treatment: N-substituted derivatives of a related compound were synthesized to evaluate new drug candidates for Alzheimer’s disease, indicating the potential use of such compounds in neurodegenerative diseases treatment (Rehman et al., 2018).

Properties

IUPAC Name

5-bromo-4-methyl-2-(1-methylsulfonylpiperidin-3-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2S2/c1-7-9(11)16-10(12-7)8-4-3-5-13(6-8)17(2,14)15/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVBTAJFMMOXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCN(C2)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine
Reactant of Route 2
Reactant of Route 2
3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine
Reactant of Route 3
Reactant of Route 3
3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine
Reactant of Route 4
Reactant of Route 4
3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine
Reactant of Route 5
Reactant of Route 5
3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine
Reactant of Route 6
Reactant of Route 6
3-(5-Bromo-4-methyl-thiazol-2-yl)-1-methanesulfonyl-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.